molecular formula C10H15Cl2N3 B2778533 1-Propyl-1H-benzimidazol-5-amine dihydrochloride CAS No. 1269039-56-6

1-Propyl-1H-benzimidazol-5-amine dihydrochloride

Cat. No.: B2778533
CAS No.: 1269039-56-6
M. Wt: 248.15
InChI Key: PDSMEKOVVYNPIR-UHFFFAOYSA-N
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Description

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride typically involves the reaction of 1-propyl-1H-benzimidazole with an amine group at the 5-position. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures (e.g., 120°C) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propyl-1H-benzimidazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Propyl-1H-benzimidazol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their biological effects. The compound may also act on cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-Propyl-1H-benzimidazol-5-amine dihydrochloride can be compared with other benzimidazole derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-propylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSMEKOVVYNPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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